molecular formula C11H14BrNO B8756275 6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine CAS No. 304858-44-4

6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine

Cat. No. B8756275
Key on ui cas rn: 304858-44-4
M. Wt: 256.14 g/mol
InChI Key: UWNGZUZXZLSTCT-UHFFFAOYSA-N
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Patent
US06358948B1

Procedure details

To a solution of 2-(2-amino-5-bromophenyl)propan-2-ol (27 g, 125 mmol) in anhydrous toluene was added at ambient temperature under a blanket of nitrogen acetylaldehyde (10.5 mL, 187 mmol). After 10 minutes, the mixture was passed through a pad of silica gel and filtrate was concentrated to yield 6-bromo-2,4,4-trimethyl-1,4-dihydro-2H-3,1-benzoxazine as off-white solid (25 g, 78%): 1H-NMR (DMSO-d6) δ 7.22 (d, 1H, J=2.2 Hz), 7.08 (dd, 1H, J=8.6, 2.3 Hz), 6.51 (d, 1H, J=8.6 Hz), 6.36 (s, 1H), 4.72 (m, 1H), 1.45 (s, 3H), 1.40 (s, 3H), 1.25 (d, 3H, J=5.5 Hz).
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrogen acetylaldehyde
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9]([OH:12])([CH3:11])[CH3:10].[C:13]1(C)C=CC=C[CH:14]=1>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH:13]([CH3:14])[O:12][C:9]([CH3:10])([CH3:11])[C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(C)(C)O
Name
nitrogen acetylaldehyde
Quantity
10.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C(OC(N2)C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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